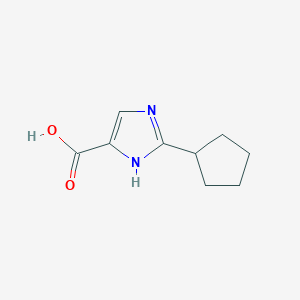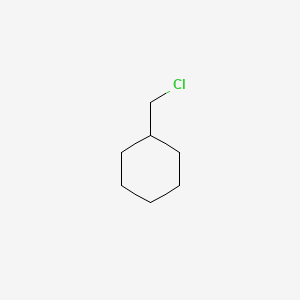
2-Phenyl-2-pentenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Phenyl-2-pentenal involves a two-carbon homologation of aldehydes and ketones. The procedure includes the use of ethoxyacetylene and borane dimethyl sulfide complex in tetrahydrofuran (THF) under controlled temperature conditions. The reaction mixture is then treated with diethylzinc and hydrocinnamaldehyde, followed by careful quenching and extraction processes to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are meticulously controlled to ensure safety and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenylpentanoic acid.
Reduction: 2-Phenylpentanol.
Substitution: Various substituted phenylpent-2-enals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-pentenal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities, including its antimicrobial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylcrotonaldehyde
- 5-Methyl-2-phenylhex-2-enal
- 4-Methyl-2-phenylpent-2-enal
Uniqueness
2-Phenyl-2-pentenal is unique due to its specific structural features and reactivity. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications in flavoring, fragrance, and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
3491-63-2 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(Z)-2-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6+ |
InChI-Schlüssel |
YPAJRUMMODCONM-IZZDOVSWSA-N |
SMILES |
CCC=C(C=O)C1=CC=CC=C1 |
Isomerische SMILES |
CC/C=C(\C=O)/C1=CC=CC=C1 |
Kanonische SMILES |
CCC=C(C=O)C1=CC=CC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-phenyl-2-pentenal in food chemistry?
A1: this compound, also known as 2-phenylpent-2-enal, plays a crucial role as an aroma compound in various food products. Notably, it contributes to the characteristic aroma of crystal malt, a key ingredient in beer brewing []. Research suggests that this compound, along with others like isobutyraldehyde and 2-methylbutanal, significantly shapes the sensory profile of crystal malt [].
Q2: Has this compound been identified in other natural sources?
A2: Beyond crystal malt, this compound has been found in fresh Panax ginseng root []. This discovery marked the first time this phenylalkenal compound was identified as a volatile constituent of ginseng [].
Q3: How does the aroma profile of this compound compare across different food sources?
A3: Interestingly, while this compound contributes to the desirable aroma of crystal malt [], it's notably absent in a mixed protein hydrolyzed seasoning made from soybeans and bonito []. This seasoning, aiming for a lighter, "shoyu-like" flavor profile, lacks this compound and other aldol condensation products typically found in krill-based seasonings []. This suggests that the presence and absence of this compound can significantly influence the final flavor profile of different food products.
Q4: What are the structural characteristics of this compound?
A4: While the provided research doesn't explicitly detail the spectroscopic data for this compound, its derivative, 4-methyl-2-phenylpent-2-enal thiosemicarbazone, offers some structural insights. This derivative exhibits a dihedral angle of 53.15° between the thiosemicarbazone group and the phenyl ring [], suggesting potential steric influences within the parent compound.
Q5: Are there any known synthetic routes to produce this compound derivatives?
A5: Research indicates that 5-methyl-2-phenyl-2-hexenal, a related compound, can be used as a starting material to synthesize various derivatives, including esters []. These derivatives have shown potential as whitening agents and growth regulators, highlighting the possibility of modifying this compound-like structures for different applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)











